NaNCO
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Overview
Description
Sodium cyanate (NaNCO) is an inorganic compound that consists of sodium (Na), nitrogen (N), carbon ©, and oxygen (O). It is a white crystalline solid that is soluble in water and has a molar mass of 65.0066 g/mol . Sodium cyanate is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium cyanate can be synthesized through the reaction of sodium carbonate (Na2CO3) and urea (CO(NH2)2). The reaction is carried out by heating the mixture to around 150°C, which produces sodium cyanate, carbon dioxide (CO2), ammonia (NH3), and water (H2O) . The reaction can be represented as follows:
Na2CO3+2CO(NH2)2→2this compound+CO2+2NH3+H2O
Industrial Production Methods
In industrial settings, sodium cyanate is produced using a similar method, but on a larger scale. The process involves the continuous feeding of sodium carbonate and urea into a reactor, where the reaction takes place at elevated temperatures. The resulting sodium cyanate is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium cyanate undergoes several types of chemical reactions, including:
Oxidation: Sodium cyanate can be oxidized to form sodium carbonate and nitrogen gas.
Reduction: Sodium cyanate can be reduced to form sodium cyanide (NaCN) when heated with a reducing agent such as charcoal.
Hydrolysis: Sodium cyanate hydrolyzes in the presence of water to form sodium carbonate and ammonia.
Common Reagents and Conditions
Oxidation: Sodium cyanate reacts with oxygen (O2) at high temperatures to form sodium carbonate and nitrogen gas.
Reduction: Sodium cyanate is reduced by heating with charcoal to form sodium cyanide.
Hydrolysis: Sodium cyanate reacts with water under acidic or basic conditions to form sodium carbonate and ammonia.
Major Products Formed
Oxidation: Sodium carbonate (Na2CO3) and nitrogen gas (N2).
Reduction: Sodium cyanide (NaCN).
Hydrolysis: Sodium carbonate (Na2CO3) and ammonia (NH3).
Scientific Research Applications
Sodium cyanate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium cyanate involves its ability to react with various biological molecules. Sodium cyanate can react with amino groups in proteins and nucleic acids, leading to the formation of carbamoylated derivatives. This reaction can alter the function of these molecules and affect various cellular processes . Sodium cyanate can also inhibit the activity of certain enzymes by modifying their active sites .
Comparison with Similar Compounds
Similar Compounds
Sodium cyanide (NaCN): Sodium cyanide is a highly toxic compound that is used in mining and electroplating.
Potassium cyanate (KOCN): Potassium cyanate is similar to sodium cyanate in terms of its chemical structure and reactivity.
Ammonium cyanate (NH4OCN): Ammonium cyanate is another cyanate compound that is used in chemical synthesis.
Uniqueness of Sodium Cyanate
Sodium cyanate is unique among cyanate compounds due to its relatively low toxicity and stability. It is less reactive than sodium cyanide and can be handled more safely in laboratory and industrial settings. Additionally, sodium cyanate’s ability to form stable carbamoylated derivatives makes it useful in various biochemical and medical applications .
Properties
InChI |
InChI=1S/CNO.Na/c2-1-3;/q-1;+1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZHUQPIBHMAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N-])=O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNNaO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.007 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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